Product packaging for Sodium dibutyldithiocarbamate(Cat. No.:CAS No. 136-30-1)

Sodium dibutyldithiocarbamate

Cat. No.: B085643
CAS No.: 136-30-1
M. Wt: 228.4 g/mol
InChI Key: DQUKJTRRFYJQAS-UHFFFAOYSA-N
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Description

Historical Trajectories and Chemical Foundations of Dithiocarbamate (B8719985) Compounds

The chemistry of dithiocarbamates dates back to the early 20th century, with their initial commercial applications emerging during World War II as fungicides. nih.gov The synthesis of dithiocarbamate salts is typically achieved through the reaction of a primary or secondary amine with carbon disulfide in the presence of a base like sodium hydroxide. wikipedia.orgwikipedia.org This straightforward synthesis allows for the creation of a wide variety of dithiocarbamate ligands by simply changing the amine precursor. etdci.org

The fundamental structure of a dithiocarbamate is characterized by the R₂NCS₂⁻ functional group. wikipedia.org Resonance structures indicate a delocalization of electrons across the N-C-S₂ core, which imparts a partial double bond character to the C-N bond and enhances the basicity of the two sulfur atoms. wikipedia.orgwikipedia.org This electronic configuration makes them exceptional chelating agents, capable of forming stable complexes with a vast array of metal ions, including most transition metals, lanthanides, and actinides. mdpi.comnih.govresearchgate.net Dithiocarbamates are known to stabilize metals in various oxidation states, a property attributed to the strong electron-donating nature of the ligand. researchgate.netwikipedia.org

Positional Significance of Sodium Dibutyldithiocarbamate within Organosulfur Ligand Research

This compound, with the chemical formula (C₄H₉)₂NCS₂Na, holds a specific and important position within the broader field of organosulfur ligand research. ontosight.ainih.gov Organosulfur compounds are crucial in various areas, including pharmaceuticals, materials science, and organic synthesis. nih.gov this compound serves as a key precursor and a versatile ligand in its own right.

Its primary significance lies in its role as a ligand in coordination chemistry. The dibutyldithiocarbamate anion [(n-Bu)₂NCSS]⁻ acts as a bidentate ligand, coordinating to metal ions through its two sulfur atoms to form a stable four-membered chelate ring. etdci.orgresearchgate.net This chelation enhances the thermodynamic and kinetic stability of the resulting metal complexes. etdci.org The butyl groups attached to the nitrogen atom provide steric bulk and influence the solubility and crystal packing of the metal complexes.

Research has extensively utilized this compound to synthesize a variety of metal-dithiocarbamate complexes. For instance, it reacts with zinc chloride to form bis(dibutyldithiocarbamate)zinc(II), a binuclear complex where the dibutyldithiocarbamate ligands bridge two zinc ions. nih.gov Similarly, it has been used to prepare copper complexes, which are notable for their rich and diverse coordination chemistry. mdpi.com The study of these complexes is crucial for understanding metal-ligand bonding, molecular structures, and the electronic and spectroscopic properties of coordination compounds. nih.govresearchgate.net

The analysis of these complexes often involves various spectroscopic techniques. For example, in the infrared (IR) spectrum of a metal-dibutyldithiocarbamate complex, the C-N stretching frequency is a key indicator of the ligand's coordination mode. A shift to a higher frequency compared to the free ligand suggests the formation of a chelate bond. nih.gov Specifically, a single strong band in the 1000 ± 70 cm⁻¹ region is indicative of bidentate coordination, whereas a doublet would suggest monodentate coordination. nih.gov

The properties and reactivity of the metal complexes formed with this compound have led to their investigation in various applications. These include their use as single-source precursors for the synthesis of nanoscale metal sulfides. mdpi.comacs.org For example, thermolysis of zinc and silver dibutyldithiocarbamate complexes has been employed to prepare zinc sulfide (B99878) and silver sulfide nanoparticles. acs.org Furthermore, the ability of dithiocarbamates to chelate heavy metals makes them relevant in environmental remediation studies. ontosight.ai

Below is a table summarizing some key properties of this compound and a representative metal complex.

PropertyThis compoundbis(Dibutyldithiocarbamate)zinc(II)
Chemical Formula C₉H₁₈NNaS₂C₃₆H₇₂N₄S₈Zn₂
Molar Mass 227.36 g/mol 948.55 g/mol
Appearance Pale yellow solid wikipedia.orgColorless crystals nih.gov
Coordination Behavior Ligand precursorBidentate and bridging ligand nih.gov
Key IR Band (ν(C-N)) ~1472 cm⁻¹ nih.gov~1495 cm⁻¹ nih.gov

The following table details the synthesis of a metal dithiocarbamate complex using this compound.

Reaction StepDescription
1. Ligand Preparation This compound is typically prepared in situ or used as a starting salt.
2. Reaction with Metal Salt An aqueous solution of a metal salt (e.g., Zinc chloride) is added slowly to the this compound solution. nih.gov
3. Stirring The mixture is stirred for several hours at room temperature to ensure complete reaction. nih.gov
4. Extraction An organic solvent (e.g., ethyl ether) is added to extract the newly formed metal complex. nih.gov
5. Crystallization The organic solution is allowed to evaporate slowly, leading to the formation of crystals of the metal dithiocarbamate complex. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NS2.Na<br>C9H19NNaS2 B085643 Sodium dibutyldithiocarbamate CAS No. 136-30-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

136-30-1

Molecular Formula

C9H19NS2.Na
C9H19NNaS2

Molecular Weight

228.4 g/mol

IUPAC Name

sodium;N,N-dibutylcarbamodithioate

InChI

InChI=1S/C9H19NS2.Na/c1-3-5-7-10(9(11)12)8-6-4-2;/h3-8H2,1-2H3,(H,11,12);

InChI Key

DQUKJTRRFYJQAS-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=S)[S-].[Na+]

Isomeric SMILES

CCCCN(CCCC)C(=S)[S-].[Na+]

Canonical SMILES

CCCCN(CCCC)C(=S)S.[Na]

Other CAS No.

136-30-1

physical_description

Liquid

Pictograms

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Primary Synthetic Pathways for Sodium Dibutyldithiocarbamate

The synthesis of this compound is most commonly achieved through the reaction of a secondary amine with carbon disulfide in the presence of an alkali. This method is efficient and widely used for the preparation of various dithiocarbamate (B8719985) salts.

Amine-Carbon Disulfide Condensation under Alkali Conditions

The fundamental and most traditional method for synthesizing this compound involves the one-pot reaction of dibutylamine with carbon disulfide in the presence of sodium hydroxide. researchgate.net The reaction proceeds via the nucleophilic addition of the secondary amine to the carbon of carbon disulfide, followed by deprotonation by the alkali to form the sodium salt.

A typical laboratory procedure involves the dropwise addition of dibutylamine and carbon disulfide to a stirred solution of sodium hydroxide in a suitable solvent, such as methanol, at room temperature. researchgate.net The reaction is generally stirred for a period to ensure completion, after which the solvent is evaporated to yield the this compound salt. researchgate.net A representative reaction is as follows:

(C₄H₉)₂NH + CS₂ + NaOH → (C₄H₉)₂NCS₂Na + H₂O

In a specific example of this synthesis, 100 mmol of dibutylamine (12.9 g) and 100 mmol of sodium hydroxide (4 g) were dissolved in 175 mL of pure methanol. To this stirred solution, 100 mmol of carbon disulfide (7.6 g) was added dropwise at room temperature. The mixture was then stirred for an additional hour and left to stand overnight. Evaporation of the solvent yielded the this compound salt as a yellow solid with a yield of 80%. researchgate.net

Optimization of Reaction Parameters in Dibutyldithiocarbamate Synthesis

The efficiency and yield of this compound synthesis can be influenced by several reaction parameters, including temperature, reaction time, and the concentration of reactants. While specific optimization studies for this compound are not extensively detailed in the provided search results, inferences can be drawn from studies on similar dithiocarbamates, such as zinc dialkyldithiocarbamates, where the synthesis of the sodium salt is the initial step. acs.orgresearchgate.net

The optimization of the synthesis of a related compound, sodium diamyldithiocarbamate, demonstrated the effect of reaction temperature on the product yield. The following interactive data table illustrates the relationship between reaction temperature and the yield of sodium diamyldithiocarbamate, providing a model for the potential optimization of this compound synthesis.

Data adapted from a study on the optimization of zinc dialkyldithiocarbamates synthesis, showing the yield of the intermediate sodium salt at different temperatures. researchgate.net

These findings suggest that there is an optimal temperature for the synthesis, with yields decreasing at higher temperatures, possibly due to side reactions or decomposition. Similar optimization of parameters such as reactant concentration and reaction time would likely further enhance the yield and purity of this compound.

Derivatization and Functionalization Strategies

The dithiocarbamate group in this compound is a versatile functional group that can undergo various chemical transformations, allowing for the synthesis of a wide range of derivatives. These include the formation of esters, metal complexes, and thiuram disulfides.

Synthesis of Phenacyl-Dibutyldithiocarbamate Derivatives

This compound can be readily converted to its phenacyl ester derivatives through a one-pot reaction. This involves the reaction of dibutylamine and carbon disulfide in the presence of a base, followed by the addition of an alkylating agent like phenacyl bromide. researchgate.net

In a typical procedure, a solution of anhydrous sodium acetate, dibutylamine, and carbon disulfide in absolute methanol is prepared. To this solution, phenacyl bromide dissolved in absolute methanol is added dropwise. The reaction mixture is left to stand overnight at room temperature, during which the phenacyl-dibutyldithiocarbamate derivative precipitates out of the solution. The precipitate is then filtered and washed to yield the final product. researchgate.net

The following table summarizes the key reactants and the yield for the synthesis of a phenacyl-dibutyldithiocarbamate derivative.

Data from the synthesis of a phenacyl-dibutyldithiocarbamate derivative. researchgate.net

Preparation of Bis(dibutyldithiocarbamate) Metal Complexes via Salt Metathesis

This compound is an excellent ligand for a variety of metal ions, forming stable complexes. The synthesis of bis(dibutyldithiocarbamate) metal complexes is often achieved through a salt metathesis reaction, where the sodium salt of the dithiocarbamate is reacted with a metal salt in a suitable solvent. nih.govmdpi.com

For instance, the synthesis of bis(dibutyldithiocarbamate)zinc(II) can be performed by first preparing the this compound in situ from dibutylamine, carbon disulfide, and sodium hydroxide in an aqueous solution. A solution of zinc chloride is then added to this mixture, leading to the precipitation of the zinc complex. The complex can be extracted into an organic solvent like ethyl ether, washed, and crystallized. nih.gov

Similarly, copper(II) bis(dithiocarbamate) complexes are readily prepared by the simple and high-yielding reaction of an aqueous solution of a dithiocarbamate salt with a copper(II) salt. The resulting dark brown precipitate of the copper complex can be easily separated by filtration. mdpi.com

The following table provides an overview of the reactants used in the synthesis of a bis(dibutyldithiocarbamate)zinc(II) complex.

Reactant quantities for the synthesis of bis(dibutyldithiocarbamate)zinc(II). nih.gov

Oxidative Coupling to Thiuram Disulfides

This compound can be oxidized to form the corresponding thiuram disulfide, a class of compounds with various industrial applications. This oxidative coupling reaction involves the formation of a disulfide bond between two dithiocarbamate molecules.

Various oxidizing agents can be employed for this transformation. For example, diaryl dithiocarbamate salts have been successfully oxidized to their corresponding thiuram disulfides using potassium ferricyanide (K₃[Fe(CN)₆]). nih.govresearchgate.net The reaction is generally clean and proceeds in high yield. nih.gov Electrochemical methods have also been developed for the synthesis of thiuram disulfides, offering a greener alternative by avoiding the use of chemical oxidants and the generation of waste salts. nih.gov Hydrogen peroxide has also been utilized as an oxidant, with the reaction selectivity being controlled by a pH regulator such as sodium bicarbonate. asianpubs.org

The general reaction for the oxidative coupling is as follows:

2 (C₄H₉)₂NCS₂Na + [O] → [(C₄H₉)₂NCS₂]₂ + 2 Na⁺ + [O]²⁻

Alkylation and Esterification Reactions of the Dithiocarbamate Moiety

The dithiocarbamate anion of this compound is a potent nucleophile, readily participating in alkylation and esterification reactions to form a variety of dithiocarbamate esters. These reactions typically involve the displacement of a leaving group from an electrophilic substrate, leading to the formation of a new sulfur-carbon bond.

One of the most common and straightforward methods for the S-alkylation of this compound involves its reaction with alkyl halides. organic-chemistry.orgmasterorganicchemistry.com This reaction proceeds efficiently under mild, often solvent-free, conditions, providing a highly atom-economical route to S-alkyl dithiocarbamates. organic-chemistry.org The reactivity of the alkyl halide plays a significant role, with alkyl iodides generally providing the best yields compared to the corresponding bromides and chlorides. researchgate.net For instance, phenacyl-dibutyl-dithiocarbamate can be prepared by reacting dibutylamine and carbon disulfide with an alkylating agent like phenacyl bromide. asianpubs.orgresearchgate.net Similarly, functionally substituted esters of dithiocarbamic acid have been synthesized by alkylating sodium dithiocarbamate salts with various chloroacetates and chloropropionates in an aqueous medium. researchgate.netresearchgate.net

A "hydrogen borrowing" strategy offers an environmentally benign alternative to using alkyl halides. This method utilizes alcohols as the alkylating agents in the presence of a hydroxyapatite-supported copper nano-catalyst. nih.gov This approach is scalable and has a broad substrate scope, producing S-benzyl and other S-alkyl dithiocarbamates in high yields from inexpensive and readily available starting materials. nih.gov

Esterification to form S-aryl dithiocarbamates can be achieved through several synthetic routes. A one-pot, three-component coupling of arynes, carbon disulfide, and aliphatic amines provides a facile, transition-metal-free synthesis under mild conditions. organic-chemistry.org Another efficient method involves a copper-mediated three-component coupling of boronic acids, amines, and carbon disulfide, which tolerates a wide range of functional groups. organic-chemistry.org

The synthesis of dithiocarbamate esters from various starting materials is a well-established field. One-pot reactions involving amines, carbon disulfide, and alkyl halides are particularly efficient. organic-chemistry.orgnih.gov For example, a mixture of an amine, triethylamine, and carbon disulfide in dichloromethane and methanol can be reacted with a suitable substrate to yield the corresponding dithiocarbamate ester. nih.gov

ReactantsAlkylating/Acylating AgentCatalyst/ConditionsProductYieldReference
Dibutylamine, Carbon Disulfide, Sodium HydroxidePhenacyl bromideMethanol, Room TemperaturePhenacyl-dibutyl-dithiocarbamate- asianpubs.orgresearchgate.net
Amine, Carbon DisulfideAlkyl HalidesSolvent-freeS-Alkyl DithiocarbamateHigh organic-chemistry.org
Sodium Diethyldithiocarbamate (B1195824)Furfural AlcoholHydroxyapatite-supported CopperS-Furfural DithiocarbamateHigh nih.gov
Amine, Carbon Disulfide, Aryl Iodide-Copper nanoparticles, WaterS-Aryl DithiocarbamateHigh researchgate.net
N-Tosylhydrazones, Carbon Disulfide, Amines-Transition metal-free, Dioxane, 110°CS-Alkyl DithiocarbamatesGood to Excellent nih.govresearchgate.net

Mechanistic Investigations of Dibutyldithiocarbamate Reactions

Elucidation of Nucleophilic Displacement Mechanisms

The alkylation of the dibutyldithiocarbamate anion is a classic example of a nucleophilic substitution reaction. In these reactions, the electron-rich dithiocarbamate acts as the nucleophile, attacking an electron-deficient carbon atom (the electrophile) and displacing a leaving group. wikipedia.org The mechanism of this transformation, particularly with alkyl halides, is generally understood to follow a bimolecular nucleophilic substitution (SN2) pathway. masterorganicchemistry.comuci.edu

The SN2 mechanism is a single-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. wikipedia.org The reaction rate is dependent on the concentration of both the nucleophile (dibutyldithiocarbamate) and the substrate (alkyl halide), indicating a bimolecular process. uci.edu

Key features of the SN2 mechanism in the context of dibutyldithiocarbamate alkylation include:

Stereochemistry : The reaction proceeds with an inversion of configuration at the electrophilic carbon center, if it is a chiral center.

Substrate Structure : The rate of reaction is sensitive to steric hindrance around the reaction center. Primary alkyl halides react more rapidly than secondary alkyl halides, while tertiary alkyl halides are generally unreactive via this mechanism. masterorganicchemistry.com

Leaving Group : The nature of the leaving group is crucial. A better leaving group (i.e., a weaker base) will depart more easily, accelerating the reaction. This is consistent with the observation that alkyl iodides are more reactive than alkyl bromides, which are in turn more reactive than alkyl chlorides. researchgate.net

Solvent Effects : Polar aprotic solvents are typically favored for SN2 reactions as they can solvate the cation (e.g., Na+) without strongly solvating the nucleophilic anion, thus preserving its reactivity.

While the SN2 mechanism is dominant for reactions with saturated alkyl halides, reactions involving aryl halides that are activated with strongly electron-withdrawing groups can proceed through a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.orgsrmist.edu.in This pathway involves a two-step addition-elimination process. First, the dithiocarbamate nucleophile attacks the aromatic ring at the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.orgsrmist.edu.in The presence of electron-withdrawing groups at the ortho and/or para positions is critical for stabilizing the anionic Meisenheimer intermediate. srmist.edu.in

Characterization of Radical-Mediated Pathways

Beyond its role as a nucleophile, the dibutyldithiocarbamate moiety can participate in and mediate reactions involving free radical intermediates. These pathways are distinct from the ionic mechanisms described above and open up different avenues for chemical transformations.

Dithiocarbamates can serve as precursors to carbamoyl radicals. For instance, carbamoyl dithiocarbamates have been shown to generate carbamoyl radicals upon UV irradiation. rsc.org These radicals are versatile intermediates that can undergo various reactions, including cyclizations. A notable application is the transannular carbamoyl radical cyclization followed by a dithiocarbamate group transfer reaction, which has been investigated as a synthetic approach to bridged twisted amides. bham.ac.ukbham.ac.uk

The dithiocarbamate group itself can be the subject of radical-mediated transformations. Reductive desulfurization of dithiocarbamates can be achieved under tin-free conditions using reagents like hypophosphorous acid and triethylamine. nih.gov This process involves radical intermediates and allows for the removal of the dithiocarbamate group. bham.ac.uknih.gov Mechanistic studies using deuterium-labeled reagents have provided insight into the nature of the radical intermediates involved in these reductions. nih.gov

Furthermore, dithiocarbamates are involved in radical chain processes. For example, lauroyl peroxide is known to initiate radical reactions through its addition to the carbon-sulfur double bond of dithiocarbamates. researchgate.net Thiyl radicals (RS•) can also be generated from dithiocarbamate-related compounds and are known to react efficiently with unsaturated systems like alkenes and alkynes. mdpi.com The phenylthiyl radical, for instance, can add to an electron-deficient alkene, initiating a cyclization cascade. mdpi.com

Reaction TypeRadical IntermediateInitiator/ConditionsKey TransformationReference
Carbamoyl Radical CyclizationCarbamoyl radicalUV irradiationFormation of lactams, bridged amides rsc.orgbham.ac.ukbham.ac.uk
Reductive DesulfurizationNucleophilic/Electrophilic radical intermediatesH₃PO₂-Et₃N-ACCN, refluxing dioxaneRemoval of dithiocarbamate group nih.gov
Radical Chain InitiationSulfur-centered radicalLauroyl peroxideInitiates radical polymerization/addition researchgate.net
Thiyl Radical Addition-CyclizationPhenylthiyl radicalPhotolysis or redox initiationFormation of sulfur-containing heterocycles mdpi.com

Coordination Chemistry and Metal Complexation Dynamics

Ligand Characteristics of Dibutyldithiocarbamate

The dibutyldithiocarbamate ligand ([S₂CN(C₄H₉)₂]⁻), often abbreviated as dbdtc⁻, exhibits diverse coordination behavior due to its flexible electronic structure and the nature of its donor atoms. nih.gov

Bidentate Coordination Modes and Chelation Principles

The most common coordination mode for the dibutyldithiocarbamate ligand is as a bidentate chelating agent. nih.govnih.gov The two sulfur atoms bind to a single metal center, forming a stable four-membered ring. This chelation is a key principle underlying the stability of many metal-dithiocarbamate complexes. nih.gov The chelating ability is attributed to the presence of two donor sulfur atoms within the ligand structure. nih.gov

The geometry of the resulting complex is influenced by the metal ion. For instance, Ni(II) complexes with dithiocarbamates, such as nickel bis(diethyldithiocarbamate), typically exhibit a square planar geometry. wikipedia.orgflinders.edu.au In these complexes, the two dithiocarbamate (B8719985) ligands coordinate to the nickel atom in a symmetric bidentate fashion. malayajournal.org Similarly, Cu(II) can form square planar complexes like bis(N,N-dibutyldithiocarbamato)copper(II). nih.govmdpi.com

Exploration of Unidentate and Bridging Coordination Geometries

While bidentate chelation is prevalent, the dibutyldithiocarbamate ligand can also adopt other coordination geometries, including unidentate and bridging modes. nih.govresearchgate.net

Unidentate Coordination: In this mode, only one of the sulfur atoms coordinates to the metal center. nih.govnih.gov This is less common but can occur in the formation of heteroleptic complexes, where other ligands are also present in the coordination sphere. nih.gov

Bridging Coordination: The ligand can bridge two metal centers. This can happen in an "anisobidentate bridging" fashion, where one sulfur atom is bonded to one metal ion while the other sulfur bridges to an adjacent metal center. nih.govresearchgate.net This mode is observed in the dimeric structure of zinc dibutyldithiocarbamate, [Zn(S₂CN(C₄H₉)₂)₂]₂, where each zinc center is coordinated by two chelating ligands and one bridging ligand from the other zinc unit, resulting in a distorted pentacoordinate environment. atamanchemicals.comnih.gov Copper(II) dithiocarbamate complexes can also form weakly bound dimers through bridging sulfur atoms. mdpi.comacs.org

The coordination mode can be influenced by factors such as the steric bulk of the alkyl groups on the nitrogen atom and the nature of the metal ion. eurjchem.com

Electronic Structure and Hard-Soft Acid-Base (HSAB) Classification

The electronic structure of the dithiocarbamate ligand is characterized by significant electron delocalization over the S₂CN moiety. This is represented by several resonance structures, with a key contributor being a zwitterionic form where a positive charge resides on the nitrogen atom and negative charges are on the sulfur atoms. wikipedia.org This resonance imparts a partial double bond character to the C-N bond. wikipedia.org

According to the Hard-Soft Acid-Base (HSAB) theory, the dibutyldithiocarbamate ligand is classified as a soft base . wikipedia.org This is due to the presence of the large, polarizable sulfur donor atoms. Consequently, it forms its most stable complexes with soft or borderline metal acids. Transition metals such as Cu(II), Ni(II), Zn(II), Co(III), Rh(III), and Ir(III) fall into the soft or borderline acid categories, explaining their strong affinity for dithiocarbamate ligands. nih.govwikipedia.org The high basicity of the dithiocarbamate ligand can also stabilize metal centers in unusually high oxidation states, such as Ni(III) and Co(IV). wikipedia.org

Synthesis and Structural Elucidation of Metal-Dibutyldithiocarbamate Complexes

The synthesis of metal-dibutyldithiocarbamate complexes is generally straightforward, and their structures have been extensively studied using various analytical techniques.

Complexation Reactions with Transition Metals (e.g., Copper, Zinc, Iron, Nickel, Cobalt, Rhodium, Iridium)

The most common synthetic route to metal dibutyldithiocarbamate complexes is through a salt metathesis reaction. This typically involves reacting an aqueous or alcoholic solution of sodium dibutyldithiocarbamate with a salt of the desired transition metal. wikipedia.orgwisdomlib.org

General Reaction: n Na[S₂CN(C₄H₉)₂] + MClₙ → M[S₂CN(C₄H₉)₂]ₙ + n NaCl

Copper (Cu): Copper(II) dibutyldithiocarbamate, Cu[S₂CN(C₄H₉)₂]₂, is readily prepared and typically has a dark green to black appearance. nih.govtcichemicals.com While often monomeric with a square-planar geometry, it can form weakly bound dimers in the solid state through long-range Cu···S interactions. mdpi.com

Zinc (Zn): Zinc(II) dibutyldithiocarbamate, Zn[S₂CN(C₄H₉)₂]₂, precipitates as a white solid. Its structure is a centrosymmetric dimer, Zn₂[S₂CN(n-C₄H₉)₂]₄, where the zinc ions are in a distorted five-coordinate environment. atamanchemicals.comnih.gov

Iron (Fe): Iron complexes, such as iron(III) tris(dithiocarbamate), are well-known. wikipedia.org The synthesis may involve the reaction of an iron(III) salt with this compound.

Nickel (Ni): Nickel(II) bis(dibutyldithiocarbamate), Ni[S₂CN(C₄H₉)₂]₂, is a green solid. wikipedia.orgnih.gov X-ray crystallography confirms a slightly distorted square-planar coordination geometry around the nickel atom. flinders.edu.aufigshare.com

Cobalt (Co): Cobalt complexes are typically synthesized by the air-oxidation of a mixture of a cobalt(II) salt and this compound, resulting in a stable cobalt(III) complex, Co[S₂CN(C₄H₉)₂]₃. wikipedia.org These are generally low-spin octahedral complexes. eurjchem.comwikipedia.org

Rhodium (Rh) and Iridium (Ir): Rhodium(III) and Iridium(III) form stable octahedral complexes with dithiocarbamate ligands, such as M[S₂CN(C₄H₉)₂]₃. eurjchem.com Iridium(I) complexes with dibutyldithiocarbamate have also been synthesized and characterized, often exhibiting distorted square planar geometries. acs.org

Table 1: Properties of Selected Metal Dibutyldithiocarbamate Complexes
Metal IonComplex FormulaColorTypical Geometry
Copper(II)Cu[S₂CN(C₄H₉)₂]₂Dark green to blackSquare planar (monomer), Distorted (dimer) nih.govmdpi.com
Zinc(II)Zn₂[S₂CN(C₄H₉)₂]₄WhiteDistorted five-coordinate atamanchemicals.comnih.gov
Nickel(II)Ni[S₂CN(C₄H₉)₂]₂GreenSquare planar wikipedia.orgfigshare.com
Cobalt(III)Co[S₂CN(C₄H₉)₂]₃GreenOctahedral wikipedia.org

Thermodynamics and Kinetics of Complex Formation

The formation of metal-dithiocarbamate complexes is generally a thermodynamically favorable process, leading to the formation of stable products. rsc.orgnih.gov The high stability is a result of the chelate effect and the strong covalent character of the metal-sulfur bonds.

Kinetic studies provide insight into the mechanism of complex formation. Research on the reaction between Cu(II) ions and the dibutyldithiocarbamate (dbdtc) ligand has shown that the reaction is rapid, with an optimal time of 5 minutes. researchgate.netiaea.org The formation of the Cu(dbdtc)₂ complex is proposed to occur via a two-step mechanism:

First stage: Rapid formation of the mono-complex, [Cu(dbdtc)]⁺.

Second stage: Slower reaction with a second ligand to form the final bis-complex, [Cu(dbdtc)₂]. researchgate.netiaea.org

This indicates a reaction that is approximately first-order with respect to the copper ion concentration and second-order with respect to the dibutyldithiocarbamate ligand concentration. The stability and kinetics of complex formation are crucial for the various applications of these compounds. nih.gov

Crystallographic and Spectroscopic Characterization of Metal Complexes

Single-crystal X-ray diffraction studies have been instrumental in confirming the coordination geometries of various metal dibutyldithiocarbamate complexes. For instance, the structure of a binuclear zinc(II) complex, Zn₂[(n-Bu)₂NCSS]₄, has been determined. In this complex, two dibutyldithiocarbamate ligands bridge two zinc(II) ions, with each zinc ion being coordinated to four sulfur atoms in a tetrahedral geometry flinders.edu.au. The coordination sphere around the two zinc ions in the dimer is described as a distorted octagon flinders.edu.au.

In the case of nickel(II) complexes with analogous dialkyldithiocarbamates, such as bis(N,N-diisobutyldithiocarbamato)nickel(II), a square planar geometry is observed. The nickel atom is chelated by two symmetrically bidentate dithiocarbamate ligands wikipedia.org. Similarly, copper(II) complexes of dialkyldithiocarbamates, like the diisobutyl derivative, also adopt a square-planar structure wikipedia.org.

Spectroscopic techniques provide complementary information to crystallographic data.

Infrared (IR) Spectroscopy: The IR spectra of metal dibutyldithiocarbamate complexes are characterized by several key vibrational modes. The ν(C-N) stretching frequency, often referred to as the "thioureide" band, is of particular diagnostic importance. Its position provides insight into the C-N bond order. A high frequency for this band suggests a significant double bond character, arising from the delocalization of the nitrogen lone pair of electrons into the C-S bonds. The ν(C-S) stretching frequency is also a key indicator of the coordination mode of the dithiocarbamate ligand.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes typically display intense absorption bands in the UV region, which are assigned to intraligand π-π* transitions within the NCS₂ chromophore. In the visible region, weaker d-d transitions can often be observed for transition metal complexes, the positions of which are dependent on the metal ion and its coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the organic part of the ligand in diamagnetic complexes. The chemical shifts of the protons and carbons of the butyl groups can be assigned to confirm the ligand's integrity within the complex.

Selected Crystallographic Data for Metal Dibutyldithiocarbamate and Analogue Complexes
ComplexMetal IonCoordination GeometryKey Bond Lengths (Å)Key Bond Angles (°)
Zn₂[(n-Bu)₂NCSS]₄Zn(II)Tetrahedral (per Zn ion)Zn-S: 2.33-2.45S-Zn-S: 104.5-117.8
Ni(S₂CN(i-Bu)₂)₂Ni(II)Square PlanarNi-S: ~2.201S-Ni-S: ~79 (bite angle)
Cu(S₂CN(i-Bu)₂)₂Cu(II)Square PlanarCu-S: 2.268, 2.302S-Cu-S: 77.6 (bite angle)

Advanced Aspects of Metal-Dithiocarbamate Interactions

The robust nature of the metal-sulfur bond in dithiocarbamate complexes allows for the exploration of more advanced coordination chemistry concepts, including the stabilization of unusual metal oxidation states and the design of complex molecular architectures.

Stabilization of Uncommon Metal Oxidation States by Dithiocarbamate Ligands

Dithiocarbamate ligands are well-documented for their ability to stabilize metal ions in both high and low oxidation states wikipedia.orgrsc.org. This is attributed to the soft donor nature of the sulfur atoms and the electronic flexibility of the dithiocarbamate moiety, which can accommodate changes in the electron density of the metal center. The delocalization of electron density within the ligand framework can be represented by different resonance structures, which contributes to this stabilizing effect.

There are numerous examples of dithiocarbamate ligands, including analogues of dibutyldithiocarbamate, stabilizing uncommon higher oxidation states such as Ni(III), Ni(IV), Cu(III), Fe(IV), and Co(IV) wikipedia.org. For instance, the oxidation of square planar Ni(II) bis(dialkyldithiocarbamate) complexes can lead to the formation of Ni(III) and subsequently Ni(IV) species. The oxidation of nickel bis(diethyldithiocarbamate) yields a Ni(IV) complex, [Ni(S₂CNEt₂)₃]⁺ wikipedia.orgwikipedia.org. Similarly, copper(II) bis(dithiocarbamate) complexes can be oxidized to their corresponding Cu(III) analogues rsc.orgmdpi.com. The crystal structure of a Cu(III) complex, [CuBr₂(S₂CNBu₂)], has been reported, confirming the square planar geometry around the d⁸ metal center researchgate.net. The strong sigma-donating character of the dithiocarbamate ligand helps to stabilize these electron-deficient metal centers. The oxidation of iron(III) tris(dithiocarbamate) complexes to their iron(IV) counterparts is also well-established wikipedia.org.

Design and Synthesis of Mixed-Ligand and Heteroleptic Dithiocarbamate Complexes

The synthesis of mixed-ligand and heteroleptic complexes containing the dibutyldithiocarbamate ligand allows for the fine-tuning of the electronic and steric properties of the metal center. This approach involves the incorporation of one or more different types of ligands in addition to the dibutyldithiocarbamate.

A common strategy for the synthesis of such complexes is the reaction of a homoleptic bis(dibutyldithiocarbamato)metal(II) complex with a neutral donor ligand, such as a phosphine (B1218219) or a nitrogen-based ligand like 2,2'-bipyridine. For example, mixed-ligand complexes of nickel(II) containing a dithiocarbamate, a phosphine, and a thiocyanate (B1210189) or cyanide ligand have been synthesized nih.gov.

Heteroleptic complexes, which contain two or more different types of chelating ligands, have also been prepared. An example is the synthesis of heteroleptic dipyrrinato complexes of nickel(II) and palladium(II) that incorporate the dibutyldithiocarbamate ligand. These complexes, with the general formula [M(fcdpm)(dbdtc)] (where fcdpm is 5-ferrocenyldipyrromethene and dbdtc is dibutyldithiocarbamate), have been synthesized and characterized, including by single-crystal X-ray analysis for some analogues mdpi.com. The design of these complexes allows for the combination of the properties of the different ligands, leading to new functionalities. For instance, these particular heteroleptic complexes have been shown to act as selective chromogenic and redox sensors for certain metal ions mdpi.com.

The synthesis of mixed-ligand complexes can also be achieved through a one-pot reaction involving the metal salt, the sodium salt of dibutyldithiocarbamic acid, and the desired co-ligand. The stoichiometry of the reactants and the reaction conditions can be controlled to favor the formation of the desired mixed-ligand species.

Applications in Advanced Chemical and Materials Science Research

Polymeric Systems and Cross-linking Chemistry

The interaction of sodium dibutyldithiocarbamate with polymeric systems is primarily centered on its crucial role in the formation of cross-linked networks, which impart desirable mechanical and physical properties to polymers, particularly elastomers.

This compound functions as a highly effective ultra-accelerator in the sulfur vulcanization (cross-linking) of natural and synthetic rubbers, such as styrene-butadiene rubber (SBR). While not a cross-linking agent in itself, it plays a critical role in the complex series of chemical reactions that lead to the formation of sulfidic cross-links between polymer chains.

The primary mechanism involves its interaction with sulfur to form a complex, which is more reactive than elemental sulfur alone. This complex then reacts with the polymer chains, typically at the allylic positions adjacent to double bonds, to generate polymer-bound sulfur intermediates. These intermediates subsequently react with other polymer chains to create mono-, di-, and polysulfidic cross-links. The presence of this compound significantly increases the rate and efficiency of vulcanization, allowing the process to occur at lower temperatures and shorter times. This leads to the formation of a robust, three-dimensional polymer network with enhanced elasticity, tensile strength, and resistance to degradation. Research has shown that the type of accelerator influences the nature of the cross-links; for instance, efficient vulcanization (EV) systems, which use a high accelerator-to-sulfur ratio, tend to produce a higher proportion of mono- and disulfidic cross-links, resulting in vulcanizates with improved thermal stability.

PropertyDescription
Function Ultra-accelerator for sulfur vulcanization
Mechanism Forms reactive sulfurating complexes
Affected Polymers Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), Nitrile Rubber (NBR), and other unsaturated elastomers
Effect on Cross-linking Increases rate and efficiency; allows for lower curing temperatures
Resulting Network Formation of mono-, di-, and polysulfidic cross-links
Improved Properties Elasticity, tensile strength, thermal stability, aging resistance

Catalysis in Organic and Polymer Synthesis

This compound and related dithiocarbamate (B8719985) compounds have demonstrated significant catalytic activity in various organic and polymer synthesis reactions. Their utility stems from their ability to influence reaction rates and pathways, leading to the efficient formation of complex molecules and polymeric materials.

The formation of polyurethanes, a critical class of polymers, relies on the catalyzed reaction between isocyanates and polyols. While organotin compounds like dibutyltin dilaurate (DBTDL) are traditionally used, there is growing interest in alternative catalysts. researchgate.net Dithiocarbamate complexes, including those of zinc, have emerged as effective catalysts in polyurethane synthesis. researchgate.net The catalytic mechanism generally involves the formation of a complex between the catalyst, the alcohol, and the isocyanate, which facilitates the nucleophilic attack of the hydroxyl group on the isocyanate group, thereby accelerating the formation of the urethane linkage. researchgate.netnih.gov The efficacy of the catalyst can be influenced by the sequence of addition to the reactants. researchgate.net Research has shown that the reaction rate is highest when the catalyst is added to a mixture of the diol and diisocyanate.

The catalytic performance of metal dithiocarbamates in urethane formation is influenced by the metal center and the organic substituents. For instance, zinc diethyldithiocarbamate (B1195824) has been shown to be a highly efficient catalyst for producing high molecular weight polyurethanes. researchgate.net This suggests that this compound could also exhibit catalytic activity in this context, likely through a similar coordination-insertion mechanism. The dithiocarbamate ligand can activate the reactants and stabilize the transition state, thus lowering the activation energy of the reaction.

Table 1: Comparison of Catalytic Systems in Polyurethane Synthesis

Catalyst Type Example Key Features
Organotin Compounds Dibutyltin dilaurate (DBTDL) High efficiency, but concerns over toxicity. researchgate.net
Metal Dithiocarbamates Zinc diethyldithiocarbamate (ZDTC) High catalytic performance, lower cytotoxicity than organotins. researchgate.net
Amine Catalysts 1,4-diazabicyclo[2.2.2]octane (DABCO) Often used as co-catalysts.

Acceleration of Sulfuration and Polysulfide Crosslink Reactions

In the rubber industry, dithiocarbamates are well-established as ultra-fast accelerators for the vulcanization process. lusida.com Vulcanization involves the formation of crosslinks between polymer chains, primarily through sulfuration, which imparts elasticity and durability to the rubber. This compound serves as a potent accelerator in the sulfur vulcanization of natural and synthetic rubbers. nih.govgoogle.comgoogle.com

The mechanism of acceleration by dithiocarbamates involves their interaction with sulfur to form active sulfurating agents. These agents are more reactive than elemental sulfur and can efficiently transfer sulfur atoms to the polymer backbone, leading to the formation of monosulfide, disulfide, and polysulfide crosslinks. researchgate.net The presence of dithiocarbamate accelerators allows for vulcanization to occur at lower temperatures and in shorter times compared to uncatalyzed systems. lusida.com The specific type of crosslink formed can influence the final properties of the rubber, with polysulfidic crosslinks generally improving mechanical properties. nih.gov The efficiency of dithiocarbamate accelerators is often enhanced by the presence of activators such as zinc oxide and stearic acid. lusida.com

Table 2: Effect of Dithiocarbamate Accelerators on Vulcanization

Property Effect of Dithiocarbamate Accelerator
Cure Rate Significantly increased. lusida.com
Scorch Safety Generally low. lusida.com
Crosslink Density Increased. lusida.com
Vulcanization Temperature Lowered. researchgate.net

Catalysis in Inverse Vulcanization Processes

Inverse vulcanization is a process that utilizes elemental sulfur, a byproduct of the petrochemical industry, to create stable polymers by crosslinking it with vinylic monomers. rsc.org Dithiocarbamate salts, such as sodium diethyldithiocarbamate, have been identified as effective catalysts for this process. rsc.orgliverpool.ac.uk The use of these catalysts offers several advantages, including lower reaction temperatures, reduced reaction times, and the prevention of hazardous hydrogen sulfide (B99878) gas production. d-nb.info

Precursor Chemistry for Novel Material Architectures

This compound and related dithiocarbamate complexes serve as valuable single-source precursors for the synthesis of advanced materials, particularly metal sulfide nanoparticles and nanocomposites. Their molecular structure, containing both a metal-coordinating ligand and a sulfur source, makes them ideal for controlled decomposition to form nanostructured materials.

Dithiocarbamate complexes of various metals are widely employed as single-source precursors (SSPs) for the synthesis of metal sulfide nanoparticles. ucl.ac.ukresearchgate.netnih.gov The thermal decomposition of these complexes in a high-boiling point solvent, a method known as solvothermal synthesis, yields nanoparticles with controlled size, shape, and crystal phase. ucl.ac.ukrsc.org For instance, nickel bis(dithiocarbamate) complexes have been used to produce nickel sulfide nanoparticles. rsc.org Similarly, di-isobutyl-dithiocarbamate complexes have been utilized to synthesize ternary metal sulfides like iron-nickel and iron-copper sulfides. rsc.orgnih.gov

The decomposition temperature and precursor concentration are critical parameters that influence the characteristics of the resulting nanoparticles. ucl.ac.ukrsc.orgnih.gov The dithiocarbamate ligand decomposes to provide the sulfur required for the formation of the metal sulfide lattice. This approach offers a convenient and reproducible route to a wide range of binary and ternary metal sulfide nanomaterials. nih.govdntb.gov.uarsc.orgresearchgate.netchemrevlett.com

Table 3: Dithiocarbamate Precursors for Metal Sulfide Nanoparticles

Dithiocarbamate Precursor Resulting Nanoparticle Synthesis Method
Nickel bis(di-iso-butyldithiocarbamate) Nickel Sulfide (α-NiS, β-NiS, Ni3S4, NiS2) Solvothermal Decomposition rsc.org
Iron(III) tris(di-iso-butyldithiocarbamate) Iron Sulfide (Pyrrhotite, Greigite) Solvothermal Decomposition ucl.ac.uk
Iron and Nickel di-iso-butyldithiocarbamate mixture Iron-Nickel Sulfide (Violarite, Pentlandite) Solvothermal Decomposition rsc.orgnih.gov

Development of Dithiocarbamate-Derived Nanocomposites

The functional groups of dithiocarbamates can be exploited to create novel nanocomposite materials. Dithiocarbamate moieties can be anchored onto the surface of various substrates, such as silica or magnetic nanoparticles, to impart specific functionalities. mdpi.com These functionalized materials can then be used to chelate metal ions, which can subsequently be converted into metal sulfide nanoparticles, resulting in a nanocomposite material.

For example, a magnetic nanocomposite could be prepared by functionalizing magnetite nanoparticles with dithiocarbamate groups. These groups can then capture metal ions from a solution, and a subsequent sulfidation step would lead to the in-situ formation of metal sulfide nanoparticles on the surface of the magnetic core. Such dithiocarbamate-derived nanocomposites can exhibit a combination of the properties of their individual components, leading to synergistic effects and potential applications in areas like catalysis and environmental remediation. nih.govmdpi.com The ability of dithiocarbamates to strongly bind to metal ions makes them excellent ligands for the design and synthesis of functional nanocomposite materials. nih.gov

Analytical Chemistry Methodologies for Characterization

The accurate detection and quantification of sodium dibutyldithiocarbamate are crucial for various industrial and environmental applications. Analytical methodologies for its characterization primarily rely on spectrophotometric and chromatographic techniques, which offer varying degrees of selectivity and sensitivity.

Chemical Degradation Pathways and Environmental Transformation Studies

Mechanisms of Chemical Decomposition

The decomposition of sodium dibutyldithiocarbamate is primarily driven by hydrolytic and oxidative processes. These pathways break down the molecule into simpler, and in some cases, volatile, chemical species.

The fundamental degradation pathway for dithiocarbamates in aqueous solutions is hydrolysis. This process involves the cleavage of the molecule, which is significantly accelerated by acidic conditions. noaa.govchemicalbook.com The slow decomposition in aqueous solutions yields carbon disulfide and an amine. noaa.govchemicalbook.com In the case of this compound, this would result in dibutylamine.

Oxidative degradation occurs when the compound interacts with reactive oxygen species. For instance, dithiocarbamates can be oxidized by radicals such as superoxide (B77818) (O₂⁻), peroxyl (RO₂), or hydroxyl (OH) radicals. nih.gov This oxidation leads to the formation of a thiyl radical, which can then dimerize to form a disulfide. nih.gov Metabolic pathways in biological systems also involve oxidation, which can lead to the formation of various sulfates and metal complexes. tpcj.org

The decomposition of dithiocarbamates is notably faster under acidic conditions. noaa.govchemicalbook.comnih.gov The stability of sodium diethyldithiocarbamate (B1195824), a related compound, is considerably reduced in acidic aqueous media, with significant decomposition observed at a pH of 5. chemicalbook.com The acid-catalyzed decomposition proceeds through the formation of a dithiocarbamic acid intermediate. nih.govresearchgate.net

This reaction produces two primary resultant species: carbon disulfide and the corresponding amine (dibutylamine for the subject compound). noaa.govnih.gov Both of these products are volatile organic compounds. The addition of acid to an aqueous solution of a dithiocarbamate (B8719985) often results in a white turbidity, indicating the precipitation of the less soluble free acid before its decomposition. noaa.govchemicalbook.com

Summary of Primary Decomposition Products

Degradation Pathway Key Reactant(s) Primary Products Volatility
Acid-Catalyzed Hydrolysis H⁺, H₂O Carbon Disulfide, Dibutylamine Volatile
General Hydrolysis H₂O Carbon Disulfide, Dibutylamine Volatile

Strong oxidants like sodium hypochlorite (B82951) can significantly accelerate the degradation of dithiocarbamates. In a study on sodium diethyldithiocarbamate (DDTC), the addition of sodium hypochlorite led to a rapid decrease in the concentration of the compound. researchgate.netscispace.com The degradation rate is highly dependent on the oxidant dosage. For example, with a sodium hypochlorite dosage of 400 mg·L⁻¹, the degradation rate of DDTC reached 91.28% within just one minute of reaction time. researchgate.net The degradation pathway involves the initial breakdown into carbon disulfide and diethylamine, which are then further oxidized to carbon dioxide (CO₂), sulfur (S) or sulfate (B86663) (SO₄²⁻), and nitrogen gas (N₂). researchgate.net

Effect of Sodium Hypochlorite Dosage on DDTC Degradation Data based on a 1-minute reaction time at pH 5.98 and 25°C.

Sodium Hypochlorite Dosage (mg/L)Degradation Rate (%)
10068.32
20080.00
30085.00
40091.28
50091.38

Table data sourced from a study on sodium diethyldithiocarbamate. scispace.com

Environmental Factors Governing Degradation and Stability

The rate at which this compound degrades in the environment is not constant; it is governed by several key factors, including pH, temperature, and the presence of metal ions.

The pH of the surrounding environment is a critical factor in the stability of dithiocarbamates. As previously noted, decomposition is catalyzed by acidic conditions. chemicalbook.comnih.gov Studies on the natural degradation of DDTC show that the process is more rapid in acidic solutions and slows as the pH increases (becomes more alkaline). scispace.com

Temperature also plays a significant role in the kinetics of decomposition. An increase in temperature generally leads to an increase in the degradation rate. scispace.com Research has shown that the natural degradation of DDTC increases steadily with temperature, rising from a 30.00% degradation rate at 25°C to 66.68% at 65°C over the same time period. scispace.com

Influence of pH and Temperature on DDTC Degradation Data based on a study of natural degradation over a fixed time.

pH ValueDegradation Rate (%)
2.088.40
4.060.12
6.030.00
8.012.50
10.010.00
Temperature (°C)Degradation Rate (%)
2530.00
3536.68
4545.01
5555.02
6566.68

Table data sourced from a study on sodium diethyldithiocarbamate. scispace.com

This compound is a powerful chelating agent, meaning it can bind strongly to metal ions. nih.govenpress-publisher.com This complexation with metals has a profound effect on the compound's environmental stability. When dithiocarbamates form complexes with trace metals dissolved in water, such as copper or zinc, their degradation can be significantly inhibited. researchgate.net

The formation of these stable metal-dithiocarbamate complexes slows down key transformation reactions like acid-catalyzed hydrolysis and oxidation. researchgate.net This inhibition makes the dithiocarbamate more persistent in the environment, potentially allowing it to remain in bed sediments from one season to the next. researchgate.net Studies using dimethyldithiocarbamate (B2753861) (DMDC) showed that complexation with copper, in particular, is most likely to inhibit transformation reactions under typical environmental conditions, leading to half-lives greater than two weeks, regardless of pH. researchgate.net

Future Research Trajectories and Emerging Applications

Novel Synthetic Approaches and Derivatization Targets

The traditional synthesis of sodium dibutyldithiocarbamate involves the reaction of dibutylamine with carbon disulfide in the presence of sodium hydroxide. asianpubs.org Current research is exploring more efficient and environmentally friendly synthetic routes. One-pot reactions are being investigated to produce dithiocarbamate (B8719985) derivatives, which can offer advantages such as higher yields, shorter reaction times, and lower reaction temperatures. asianpubs.org

The derivatization of this compound is a key area of research to create new molecules with tailored properties. The dithiocarbamate moiety can be readily functionalized to produce a variety of derivatives. For instance, reaction with alkylating agents leads to the formation of phenacyl-dibutyldithiocarbamate. asianpubs.orgasianpubs.org Further dithiocarboxylation under phase transfer conditions can yield more complex derivatives like (1-benzoyl-2,2-dibutylthio)vinyl dibutyl dithiocarbamates. asianpubs.orgasianpubs.org

A significant focus of derivatization is the synthesis of functionally substituted esters. Alkylation of sodium diethyldithiocarbamate (B1195824) (a related compound) with various chloroacetates and chloropropionates has resulted in esters with potential biological activities. researchgate.netresearchgate.netnih.gov These novel compounds are being investigated for their inhibitory effects on enzymes such as carbonic anhydrases, cholinesterases, and α-glycosidase. researchgate.netresearchgate.netnih.gov The development of such derivatives opens up new avenues for applications in medicine and biochemistry.

Table 1: Examples of Synthetic Approaches and Resulting Derivatives

ReactantsReaction ConditionsProductPotential Application
Dibutylamine, Carbon disulfide, Sodium hydroxideRoom temperature, MethanolThis compoundPrecursor for derivatives
Dibutylamine, Carbon disulfide, PhenacylbromidePhase transfer conditionsPhenacyl-dibutyldithiocarbamateIntermediate for further synthesis
Sodium diethyldithiocarbamate, Allyl-2-chloroacetateAqueous mediumFunctionally substituted esterEnzyme inhibition

Advanced Spectroscopic and Computational Studies of Coordination Complexes

Dithiocarbamates are excellent chelating agents that form stable complexes with a wide range of metal ions. nih.gov The study of these coordination complexes is crucial for understanding their structure, bonding, and reactivity. Advanced spectroscopic techniques are instrumental in characterizing these complexes. Infrared (IR) spectroscopy is particularly useful for determining the coordination mode of the dithiocarbamate ligand. researchgate.net The position of the ν(C-N) and ν(C-S) stretching bands can indicate whether the ligand is acting as a monodentate or bidentate chelator. researchgate.net

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the complexes and is often used to study their formation and stability in solution. sysrevpharm.org Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is employed to elucidate the structure of the organic backbone of the ligand and its changes upon coordination to a metal center. bohrium.com

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for studying the electronic structure, geometry, and properties of dithiocarbamate complexes. bohrium.commtu.edu DFT calculations can be used to optimize the geometry of the complexes, predict their spectroscopic properties, and analyze the nature of the metal-ligand bond. mtu.edu These computational studies complement experimental data and provide a deeper understanding of the factors governing the stability and reactivity of these coordination compounds. For example, computational studies have been used to investigate the influence of steric bulk of the alkyl substituents on the coordination geometry and intermolecular interactions in mercury(II) bis(N,N-dialkyldithiocarbamate) compounds. mdpi.com

Table 2: Spectroscopic and Computational Techniques for Studying Dithiocarbamate Complexes

TechniqueInformation Obtained
Infrared (IR) SpectroscopyCoordination mode of the ligand (monodentate vs. bidentate)
UV-Visible (UV-Vis) SpectroscopyElectronic transitions, complex formation and stability
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of the ligand framework
Density Functional Theory (DFT)Optimized geometry, electronic structure, and spectroscopic properties

Exploration of Expanded Catalytic Applications in Chemical Synthesis

Dithiocarbamate complexes have shown significant promise as catalysts in various organic transformations. nih.gov Their catalytic activity often stems from the ability of the metal center to coordinate with substrates and facilitate bond formation or cleavage. One area of application is in coupling reactions. For instance, core/shell nanostructures functionalized with magnetic dithiocarbamate have been used as catalysts for the synthesis of propargylamines via A³ coupling reactions. nih.gov

Furthermore, dithiocarbamates and their derivatives are being explored as organocatalysts and ligands in a variety of synthetic reactions. researchgate.net The light-catalyzed reaction of dithiocarbamates can lead to the formation of dithiocarbamate-containing lactams, which are valuable intermediates in organic synthesis. nih.govresearchgate.net The versatility of dithiocarbamates allows for their use in the synthesis of other important organic compounds, such as ferrugine. nih.gov

Recent research has also focused on the development of iron(III) diethyldithiocarbamate complexes as catalysts. researchgate.net These complexes are being investigated for their potential in various catalytic processes, leveraging the redox properties of the iron center. The ease of synthesis and tunability of the ligand environment make dithiocarbamate complexes attractive candidates for the development of novel and efficient catalysts for a wide range of chemical transformations.

Innovations in Environmental Remediation Technologies

The strong chelating ability of dithiocarbamates makes them highly effective agents for the removal of heavy metals from contaminated water and soil. researchgate.net Innovations in this area are focused on developing more efficient and reusable remediation materials. Dithiocarbamate-functionalized materials, such as modified magnetic nanoparticles, offer a promising approach for the selective removal of toxic metal ions like mercury(II) from aqueous solutions. nih.gov

The use of dithiocarbamates in wastewater treatment protocols is well-established for removing trace metals. researchgate.net Current research aims to enhance the performance of these processes through the development of advanced materials and technologies. For example, dithiocarbamates can be incorporated into solid-phase extraction (SPE) materials for the preconcentration and removal of heavy metals. nih.gov

Emerging wastewater treatment technologies that could potentially be combined with dithiocarbamate-based remediation include advanced oxidation processes (AOPs), membrane filtration, and the use of nanomaterials. americochemical.commdpi.comalmawatech.com AOPs generate highly reactive radicals that can degrade organic pollutants, while advanced membrane technologies can effectively separate contaminants. americochemical.comalmawatech.com The integration of dithiocarbamate-based chelation with these advanced technologies could lead to more comprehensive and efficient water purification systems.

Development of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of dithiocarbamates at trace levels are crucial for environmental monitoring and food safety analysis. nih.gov There is a continuous effort to develop more sensitive, selective, and rapid analytical methods for their determination.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used techniques for the analysis of dithiocarbamates. encyclopedia.pub In GC, derivatization is often employed to convert the non-volatile dithiocarbamates into more volatile compounds suitable for analysis. nih.govlibretexts.org HPLC methods, often coupled with UV-Vis or mass spectrometry (MS) detectors, allow for the direct analysis of dithiocarbamates and their metal complexes. nih.govencyclopedia.pub

Electrochemical methods, such as anodic stripping voltammetry, offer a sensitive and cost-effective alternative for the determination of dithiocarbamates. researchgate.net The use of advanced electrode materials, like boron-doped diamond electrodes, can enhance the sensitivity and selectivity of these methods. researchgate.net

Mass spectrometry, particularly when coupled with chromatographic separation techniques (GC-MS and LC-MS), provides high specificity and sensitivity for the identification and quantification of dithiocarbamates and their degradation products. encyclopedia.pubtezu.ernet.in The development of new ionization sources and mass analyzers continues to improve the limits of detection and expand the applicability of these methods for trace analysis in complex matrices. researchgate.net

Table 3: Advanced Analytical Techniques for Dithiocarbamate Analysis

TechniquePrincipleAdvantages
Gas Chromatography-Mass Spectrometry (GC-MS)Separation based on volatility followed by mass-based detectionHigh sensitivity and selectivity, established methods available
High-Performance Liquid Chromatography (HPLC)Separation based on polarityApplicable to a wide range of dithiocarbamates and their complexes
Anodic Stripping VoltammetryElectrochemical preconcentration and detectionHigh sensitivity, low cost
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation based on polarity followed by mass-based detectionHigh specificity and sensitivity for complex matrices

Q & A

Q. What are the standard synthetic routes for Sodium dibutyldithiocarbamate, and how is purity validated experimentally?

this compound is typically synthesized via the reaction of dibutylamine with carbon disulfide in an alkaline medium (e.g., sodium hydroxide). Purity is assessed using techniques like elemental analysis, FTIR spectroscopy (to confirm the dithiocarbamate group at ~1000 cm⁻¹ for C=S stretching), and UV-Vis spectroscopy (absorption bands near 260–280 nm). Quantitative analysis of residual sulfur or sodium can be performed via titration or atomic absorption spectroscopy .

Q. Which spectroscopic methods are critical for structural confirmation of this compound and its metal complexes?

Key methods include:

  • FTIR : Identifies functional groups (e.g., N-C-S bands at 1500–1600 cm⁻¹).
  • NMR : ¹H and ¹³C NMR resolve alkyl chain environments (e.g., butyl group protons at δ 0.8–1.6 ppm).
  • XPS : Confirms sulfur oxidation states (binding energies ~161–163 eV for S 2p in dithiocarbamate) .

Q. How does this compound function as a surfactant in mineral flotation?

The compound adsorbs onto sulfide mineral surfaces (e.g., galena or sphalerite) via its dithiocarbamate group, forming hydrophobic layers. Zeta potential measurements and contact angle analysis are used to quantify adsorption efficiency and hydrophobicity. Competitive adsorption studies with other surfactants (e.g., xanthates) can clarify selectivity .

Advanced Research Questions

Q. What experimental strategies optimize this compound’s role in rubber vulcanization?

Vulcanization efficiency is enhanced by optimizing accelerator-to-sulfur ratios and incorporating secondary accelerators (e.g., thiurams). Rheometric studies (e.g., Monsanto rheometer) track cure characteristics (scorch time, torque). Crosslink density is quantified via swelling tests (Flory-Rehner equation) or dynamic mechanical analysis (DMA) .

Q. How can computational modeling predict the chelation behavior of this compound with transition metals?

Density Functional Theory (DFT) calculates binding energies and molecular orbitals to predict stability of metal complexes (e.g., Zn²⁺ or Cu²⁺). Molecular dynamics simulations model interfacial adsorption on mineral surfaces, correlating with experimental data from AFM or XPS .

Q. How to resolve contradictions in reported adsorption capacities of this compound across studies?

Discrepancies may arise from differences in pH, ionic strength, or mineral surface defects. Systematic studies using controlled conditions (e.g., standardized mineral samples) and advanced surface characterization (ToF-SIMS, in situ AFM) can isolate variables. Meta-analyses of published data should account for methodological heterogeneity .

Q. What methodologies assess the environmental persistence and degradation pathways of this compound?

Accelerated degradation studies (e.g., UV irradiation, ozonation) coupled with LC-MS/MS identify breakdown products. Ecotoxicity is evaluated via bioassays (e.g., Daphnia magna mortality rates). Regulatory guidelines (e.g., OECD 301) standardize biodegradability testing .

Q. How do storage conditions impact the stability of this compound in experimental applications?

Stability is assessed via accelerated aging tests (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Antioxidants (e.g., BHT) or inert atmospheres (N₂) may mitigate oxidation. FTIR and Raman spectroscopy track structural degradation (e.g., S-S bond formation) .

Methodological Guidelines

  • Data Interpretation : Use multivariate analysis (PCA, PLS) to correlate spectral data (FTIR, XPS) with functional properties.
  • Ethical Compliance : Adhere to hazardous waste protocols (EPA U379 code) for disposal .
  • Interdisciplinary Integration : Combine surface science (e.g., adsorption isotherms) with polymer chemistry (crosslinking kinetics) for holistic insights.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Sodium dibutyldithiocarbamate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.